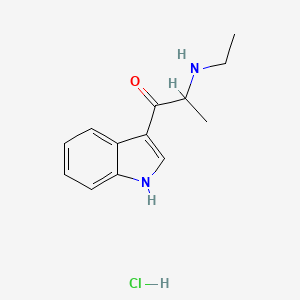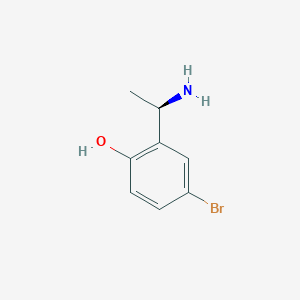
(r)-2-(1-Aminoethyl)-4-bromophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(1-Aminoethyl)-4-bromophenol is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of an amino group, a bromine atom, and a phenol group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminoethyl)-4-bromophenol typically involves the asymmetric reduction of corresponding ketones or imines. One common method is the use of ω-transaminase enzymes, which can catalyze the asymmetric synthesis of chiral amines from ketones . The reaction conditions often include mild temperatures and neutral pH to maintain enzyme activity.
Industrial Production Methods
In industrial settings, the production of ®-2-(1-Aminoethyl)-4-bromophenol may involve the use of biocatalysts such as engineered ω-transaminases. These enzymes are optimized for higher catalytic efficiency and stability, allowing for large-scale production under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(1-Aminoethyl)-4-bromophenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of phenol derivatives.
Substitution: Formation of substituted phenols or amines.
Applications De Recherche Scientifique
®-2-(1-Aminoethyl)-4-bromophenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-2-(1-Aminoethyl)-4-bromophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the bromine atom may participate in halogen bonding. These interactions facilitate the compound’s binding and subsequent biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-(1-Aminoethyl)-4-chlorophenol
- ®-2-(1-Aminoethyl)-4-fluorophenol
- ®-2-(1-Aminoethyl)-4-iodophenol
Uniqueness
Compared to its analogs, ®-2-(1-Aminoethyl)-4-bromophenol exhibits unique reactivity due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property enhances its utility in various chemical and biological applications .
Propriétés
Formule moléculaire |
C8H10BrNO |
|---|---|
Poids moléculaire |
216.07 g/mol |
Nom IUPAC |
2-[(1R)-1-aminoethyl]-4-bromophenol |
InChI |
InChI=1S/C8H10BrNO/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,11H,10H2,1H3/t5-/m1/s1 |
Clé InChI |
WPXYTMUWZPNGLQ-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C1=C(C=CC(=C1)Br)O)N |
SMILES canonique |
CC(C1=C(C=CC(=C1)Br)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


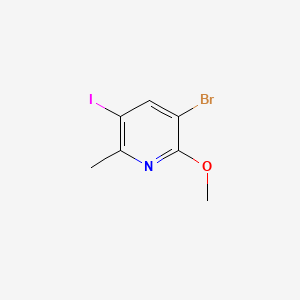





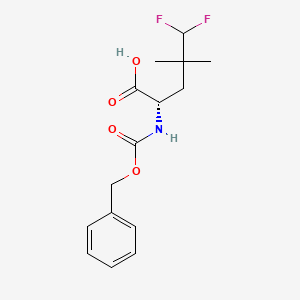
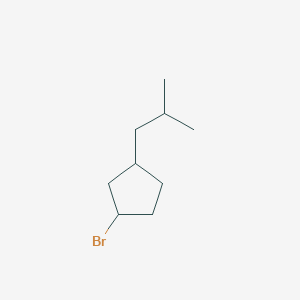
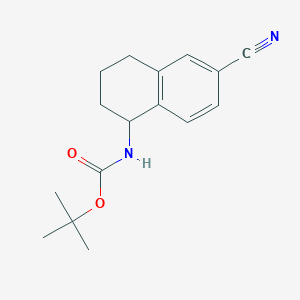
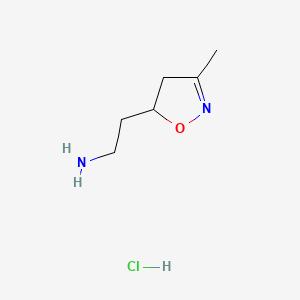
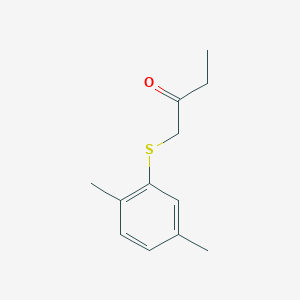
![3-[Benzyl(nitroso)amino]propan-1-ol](/img/structure/B15302696.png)
![3-[4-(Dimethylamino)phenyl]-2-hydroxypropanoic acid](/img/structure/B15302702.png)
